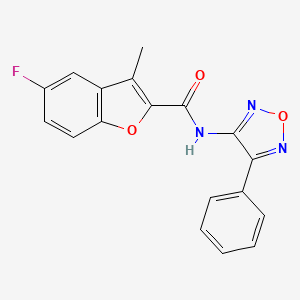
5-fluoro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran Core: Starting with a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran core.
Introduction of Fluorine and Methyl Groups: Fluorination and methylation reactions can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) and methyl iodide, respectively.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids.
Final Coupling: The final step involves coupling the benzofuran core with the oxadiazole derivative using amide bond formation techniques.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to scale up the production.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Methylgruppe, wobei entsprechende Alkohole oder Ketone gebildet werden.
Reduktion: Reduktionsreaktionen können den Oxadiazolring oder den Benzofuran-Kern angreifen und zu verschiedenen reduzierten Derivaten führen.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können auftreten, insbesondere an den Fluor- und Phenylgruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) mit einem Palladiumkatalysator.
Substitution: Reagenzien wie Natriumhydrid (NaH) oder Halogenierungsmittel unter geeigneten Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Ketone ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle oder Antikrebs-Eigenschaften, untersucht.
Medizin: Auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Krankheiten untersucht.
Industrie: Bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Fluor-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder Nukleinsäuren umfassen. Die Verbindung kann ihre Wirkungen ausüben, indem sie an diese Zielstrukturen bindet und deren Aktivität moduliert, was zu verschiedenen biologischen Reaktionen führt.
Wirkmechanismus
The mechanism of action of 5-fluoro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-Fluor-2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-3-carboxamid
- 5-Chlor-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamid
Einzigartigkeit
Die Einzigartigkeit von 5-Fluor-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamid liegt in seinem spezifischen Substitutionsmuster, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Das Vorhandensein des Fluoratoms insbesondere kann seine Stabilität und Lipophilie erhöhen, was möglicherweise zu verbesserten pharmakokinetischen Eigenschaften führt.
Eigenschaften
Molekularformel |
C18H12FN3O3 |
|---|---|
Molekulargewicht |
337.3 g/mol |
IUPAC-Name |
5-fluoro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H12FN3O3/c1-10-13-9-12(19)7-8-14(13)24-16(10)18(23)20-17-15(21-25-22-17)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,22,23) |
InChI-Schlüssel |
PVZDAAUCAPACRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=NON=C3C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



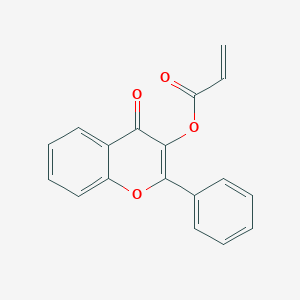
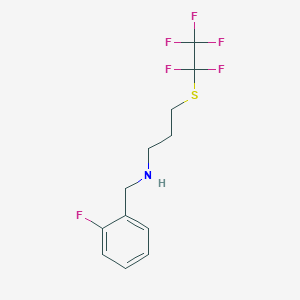
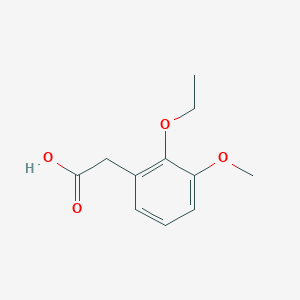
![3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione](/img/structure/B12115909.png)

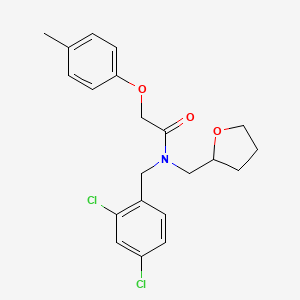
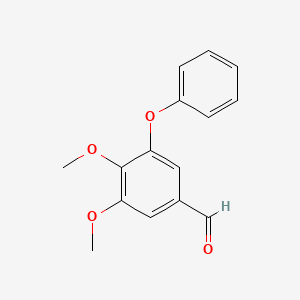
![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12115934.png)
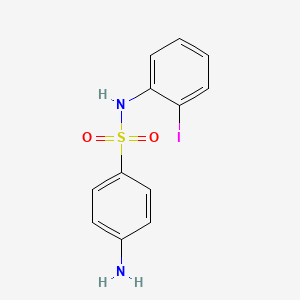
![2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115945.png)
![2-Propen-1-amine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12115963.png)

![2,2,4-trimethyl-2H-benzo[b]pyran](/img/structure/B12115968.png)
